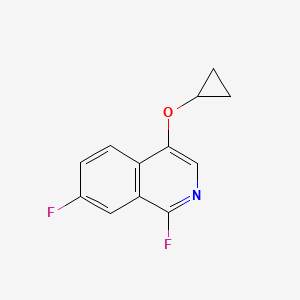

1,7-Difluoro-4-cyclopropoxyisoquinoline

Description

1,7-Difluoro-4-cyclopropoxyisoquinoline is a fluorinated isoquinoline derivative characterized by fluorine atoms at positions 1 and 7 of the isoquinoline core and a cyclopropoxy substituent at position 4. The cyclopropoxy group enhances metabolic stability by resisting oxidative degradation, while the fluorine atoms modulate electronic properties and improve lipophilicity, influencing target binding and pharmacokinetics . Synthetic routes typically involve nucleophilic substitution or transition metal-catalyzed coupling to introduce the cyclopropoxy moiety, followed by selective fluorination.

Properties

Molecular Formula |

C12H9F2NO |

|---|---|

Molecular Weight |

221.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-1,7-difluoroisoquinoline |

InChI |

InChI=1S/C12H9F2NO/c13-7-1-4-9-10(5-7)12(14)15-6-11(9)16-8-2-3-8/h1,4-6,8H,2-3H2 |

InChI Key |

UIDSKVQKMWPNAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C3=C2C=CC(=C3)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The structural and functional attributes of 1,7-Difluoro-4-cyclopropoxyisoquinoline can be contextualized by comparing it to analogous compounds, such as quinolone carboxylic acid derivatives and their impurities (Table 1). Key differences lie in the core heterocyclic system, substituent positioning, and biological implications.

Structural and Functional Contrasts

- Core Heterocycle: Unlike quinolone derivatives (e.g., ciprofloxacin analogs), which feature a quinoline ring fused to a ketone and carboxylic acid, this compound belongs to the isoquinoline class. bacterial DNA gyrase targeting).

- Substituent Effects: Fluorine Positioning: Fluorine at positions 1 and 7 in the isoquinoline core differs from the canonical 6-fluoro substitution in quinolone antibiotics (e.g., Imp. B(EP), MM0018.05), which is critical for antibacterial activity . Cyclopropoxy vs. Carboxylic Acid: The cyclopropoxy group at position 4 enhances steric bulk and metabolic resistance compared to the carboxylic acid moiety in quinolones, which is essential for metal chelation in antibacterial mechanisms.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP | Key Biological Role |

|---|---|---|---|---|---|

| This compound | Isoquinoline | 1-F, 7-F, 4-cyclopropoxy | ~235.2 | 2.8* | Kinase inhibition (hypothesized) |

| Imp. B(EP): Desfluoro Compound (MM0018.05) | Quinoline | 1-Cyclopropyl, 4-oxo, 7-piperazinyl | 331.3 | 1.2 | Antibacterial impurity |

| Imp. C(EP): Ethylenediamine Compound (MM0018.04) | Quinoline | 7-(2-Aminoethylamino), 6-F, 4-oxo | 335.3 | -0.5 | Solubility-enhancing impurity |

*Estimated via computational modeling.

Research Findings and Implications

- Fluorine Substitution: Repositioning fluorine from quinolone position 6 to isoquinoline positions 1 and 7 (as in the target compound) reduces antibacterial efficacy but may unlock activity against eukaryotic enzymes, as seen in kinase inhibitors like imatinib .

- Metabolic Stability: Cyclopropoxy substitution in this compound confers resistance to cytochrome P450-mediated oxidation, a advantage over ester or ether-linked groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.